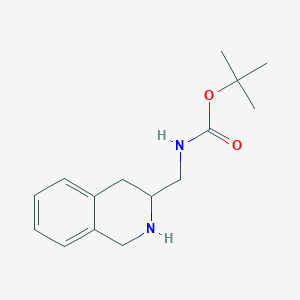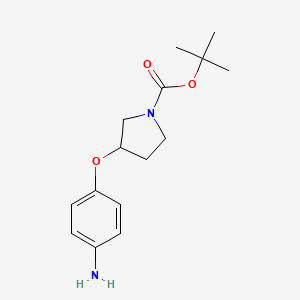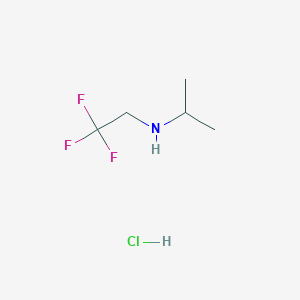
1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H15BrClN and a molecular weight of 276.6 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14BrN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Wissenschaftliche Forschungsanwendungen
Neuropharmacological Properties
- Serotonin Uptake Inhibition: The compound 4-(p-Bromophenyl)-bicyclo(2,2,2)octan-1-amine, which shares structural similarities with 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, has been identified as a potent antagonist of serotonin depletion, indicating its potential use in neuropharmacology (Fuller et al., 1978).
Chemical Synthesis and Characterization
- Synthesis of Heterospiro Systems: A study by Kisel et al. (2002) describes the synthesis of 1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile, a compound closely related to this compound. This work is crucial for the development of derivatives in heterospiro systems (Kisel, Kostyrko, & Kovtunenko, 2002).
- Crystal Structure Analysis: Mague et al. (2014) conducted a crystal structure analysis of a compound similar to this compound, providing valuable insights into its molecular geometry and intermolecular interactions (Mague et al., 2014).
Organic Chemistry Applications
- Benzimidazole Synthesis: Lygin and Meijere (2009) utilized o-Bromophenyl isocyanide, a structurally related compound, to synthesize 1-substituted benzimidazoles, demonstrating its utility in organic synthesis (Lygin & Meijere, 2009).
- Bischler Indole Synthesis: Research by Black et al. (1980) involving 4-bromophenacyl bromide, a compound similar to this compound, was crucial in the synthesis of aryl indoles, a significant process in organic chemistry (Black, Gatehouse, Théobald, & Wong, 1980).
Photoinitiator Synthesis
- Photoinitiator Development: Zeng Zhi-ming (2003) synthesized 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, a related compound, demonstrating its potential as a water-soluble photoinitiator (Zeng Zhi-ming, 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWFLSBTKRNKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172462-36-0 |
Source


|
| Record name | 1-(4-bromophenyl)cyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(3-Fluorophenoxy)methyl]aniline hydrochloride](/img/structure/B1372245.png)


![N-cyclopropyl-4-{[(2-furylmethyl)amino]methyl}benzamide hydrochloride](/img/structure/B1372249.png)
amine hydrochloride](/img/structure/B1372250.png)

![2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B1372256.png)
